
Zomepirac glucuronide
Descripción general
Descripción
Zomepirac glucuronide is a metabolite of zomepirac, a nonsteroidal anti-inflammatory drug (NSAID) that was once marketed under the brand name Zomax. Zomepirac was withdrawn from the market due to its association with severe anaphylactic reactions. The glucuronide form is produced through the process of glucuronidation, a major phase II metabolic pathway that involves the conjugation of glucuronic acid to zomepirac. This compound is of significant interest due to its reactivity and potential implications in drug safety and toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zomepirac glucuronide can be synthesized in vitro using UDPGA-fortified microsomes. The process involves the incubation of zomepirac with uridine 5’-diphosphoglucuronic acid (UDPGA) in the presence of microsomes, which contain the necessary enzymes for glucuronidation. The reaction is typically carried out at a physiological pH of 7.4 and monitored over time using liquid chromatography-mass spectrometry (LC-MS/MS) to track the formation of the glucuronide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale enzymatic glucuronidation processes. These processes utilize bioreactors containing microsomes or recombinant enzymes to facilitate the conjugation of glucuronic acid to zomepirac. The product is then purified using chromatographic techniques to obtain the desired glucuronide .
Análisis De Reacciones Químicas
Formation and Structural Characteristics
Zomepirac glucuronide (CHClNO) is formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation of zomepirac with glucuronic acid . Its structure includes a labile ester bond at the 1-O-β position of the glucuronic acid moiety, rendering it chemically reactive .
Acyl Migration and Hydrolysis
-
pH-Dependent Instability : At physiological pH (7.4), this compound undergoes rapid degradation via acyl migration (intramolecular transesterification) to form 2-, 3-, and 4-O-acyl isomers . These isomers are not substrates for β-glucuronidase and exhibit distinct reactivity .
-
Half-Life : The half-life of the 1-O-β isomer in phosphate buffer (pH 7.4, 37°C) is 27 minutes , while maximum stability occurs at pH 2 .
Table 1: Stability of this compound Under Different Conditions
Condition | Half-Life | Key Observations |
---|---|---|
pH 7.4, 37°C | 27 min | Rapid acyl migration to isomers |
pH 2.0 | >24 h | Minimal degradation |
Presence of human serum albumin | 2 h | 15–20% covalent binding observed |
Covalent Binding Mechanisms
-
Nucleophilic Displacement : The carbonyl carbon of the acyl glucuronide reacts with nucleophilic residues (-NH, -SH) on proteins, forming covalent adducts .
-
Glycation via Schiff Base Formation : The open-chain aldehyde form of glucuronic acid reacts with lysine residues, leading to Amadori rearrangements .
Key Findings:
-
In Vitro : Incubation with human serum albumin resulted in 15–20% irreversible binding after 2 hours .
-
In Vivo : Covalent binding correlated with plasma exposure (AUC) of this compound in human volunteers . Probenecid coadministration increased adduct formation by reducing renal clearance .
Glutathione Adduct Formation
This compound reacts with glutathione (GSH) in vitro, forming conjugates detected via LC/MS/MS . This suggests potential bioactivation through oxidative pathways, though GSH adducts are not observed with stable acyl glucuronides .
Tubulin Modification
This compound and its isomers covalently modify α/β-tubulin, inhibiting microtubule assembly (IC ≈ 1 mM) .
Renal Toxicity
-
Accumulation of this compound in murine kidneys caused oxidative stress (↓ GSH/GSSG ratio, ↑ malondialdehyde) and histopathological changes (vacuolation, inflammation) .
-
Toxicity was mitigated by the antioxidant tempol, implicating reactive oxygen species in injury mechanisms .
Immunological Reactions
Covalent adducts with plasma proteins (e.g., albumin) are hypothesized to trigger immune responses, contributing to zomepirac’s withdrawal from the market .
Comparative Reactivity Among Acyl Glucuronides
This compound is classified as highly reactive, alongside withdrawn drugs like ibufenac, due to:
Table 2: Reactivity Comparison of Selected Acyl Glucuronides
Drug | Half-Life (pH 7.4) | Covalent Binding (%) | GSH Adducts Formed |
---|---|---|---|
Zomepirac | 27 min | 15–20 | Yes |
Diclofenac | 1.3 h | 5–10 | No |
Ibuprofen | 2.5 h | <5 | No |
Aplicaciones Científicas De Investigación
Metabolic Pathways and Pharmacokinetics
Zomepirac is primarily metabolized in the liver to form zomepirac acyl glucuronide (ZAG), which is a reactive metabolite. The formation of ZAG occurs via glucuronidation, a phase II metabolic process that typically serves to detoxify drugs. However, acyl glucuronides can exhibit electrophilic reactivity, leading to potential toxicity. Studies indicate that ZAG can accumulate in plasma and bind irreversibly to proteins, raising concerns about its safety profile .
Key Findings:
- Zomepirac glucuronide is formed through UDP-glucuronosyltransferase-mediated metabolism.
- Its pharmacokinetics can be altered in patients with liver disease, affecting drug clearance rates significantly .
Toxicological Implications
Research has demonstrated that this compound can covalently modify proteins such as tubulin, impacting microtubule assembly. This modification can lead to cellular dysfunction and has been linked to renal toxicity observed in animal models. A notable study established a mouse model to investigate renal injury induced by zomepirac, revealing that ZAG plays a critical role in this toxicity .
Toxicity Mechanisms:
- ZAG forms covalent adducts with microtubular proteins, inhibiting their assembly and function.
- The binding of ZAG to plasma proteins like albumin occurs irreversibly and is influenced by pH and time .
Clinical Case Studies
Several clinical studies have investigated the effects of zomepirac and its glucuronide on patients with varying degrees of liver function. One study assessed the pharmacokinetics of zomepirac in patients with cirrhosis, revealing a significant correlation between liver function and drug clearance rates. The findings suggest that impaired glucuronidation in liver disease may exacerbate the risk of adverse effects from drugs metabolized via this pathway .
Clinical Observations:
- In patients with cirrhosis, the apparent oral clearance of zomepirac was markedly reduced compared to healthy subjects .
- The accumulation of this compound may contribute to increased toxicity in individuals with compromised liver function.
Summary Table of Research Findings
Mecanismo De Acción
Zomepirac glucuronide exerts its effects primarily through its reactivity as an acyl glucuronide. It can form covalent bonds with proteins, leading to the formation of protein adducts. This covalent binding can trigger immunological responses, contributing to the adverse effects observed with zomepirac. The glucuronide’s reactivity is influenced by its ability to undergo acyl migration and hydrolysis, which can affect its stability and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Tolmetin Glucuronide: Similar to zomepirac glucuronide, tolmetin glucuronide is an acyl glucuronide formed from the NSAID tolmetin.
Diclofenac Glucuronide: Another acyl glucuronide formed from the NSAID diclofenac.
Uniqueness
This compound is unique due to its high reactivity and the severe immunological reactions associated with its parent compound, zomepirac. This distinguishes it from other acyl glucuronides, which may not exhibit the same level of adverse effects .
Actividad Biológica
Zomepirac glucuronide (ZP-AG) is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) zomepirac, which was withdrawn from the market due to serious adverse effects, particularly renal toxicity. This article explores the biological activity of ZP-AG, focusing on its mechanisms of action, toxicological implications, and relevant case studies.
Overview of Zomepirac and Its Metabolism
Zomepirac is primarily metabolized in the liver through glucuronidation, resulting in the formation of ZP-AG. This metabolic pathway is crucial for detoxification; however, acyl glucuronides like ZP-AG can exhibit electrophilic reactivity that leads to adverse effects, including covalent modifications of proteins.
Electrophilic Reactivity
ZP-AG has been implicated in renal toxicity due to its ability to form covalent adducts with proteins, particularly tubulin. Studies have shown that ZP-AG significantly inhibits microtubule assembly in vitro. For instance, it was observed that ZP-AG and its rearrangement isomers could inhibit microtubule assembly by up to 85% under certain conditions . This inhibition is dose-dependent and suggests a mechanism by which ZP-AG may disrupt cellular functions.
Renal Toxicity Studies
A key study established a mouse model to investigate the role of ZP-AG in kidney injury. Mice pretreated with tri-o-tolyl phosphate (TOTP) and l-buthionine-(S,R)-sulfoximine (BSO) showed significant increases in blood urea nitrogen (BUN) and creatinine levels after exposure to zomepirac. Histopathological examinations revealed vacuolation and infiltration of mononuclear cells in the kidneys, correlating elevated ZP-AG concentrations with renal dysfunction .
Clinical Observations
Zomepirac's withdrawal from the market was largely due to reports of acute kidney injury associated with its use. Clinical case studies indicated that patients experienced significant renal impairment, which was linked to the accumulation of ZP-AG and its toxic effects on renal tissue.
Animal Models
In animal models, specifically designed experiments have demonstrated that ZP-AG can induce oxidative stress markers in kidney cells. The administration of antioxidants like tempol mitigated some of the renal injuries observed, suggesting that oxidative stress plays a critical role in the toxicity induced by ZP-AG .
Table 1: Summary of Biological Effects of this compound
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO9/c1-9-7-12(23(2)14(9)15(25)10-3-5-11(22)6-4-10)8-13(24)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h3-7,16-19,21,26-28H,8H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKIZYZSHHXJZ-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226775 | |
Record name | Zomepirac glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75871-31-7 | |
Record name | β-D-Glucopyranuronic acid, 1-[5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75871-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zomepirac glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075871317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zomepirac glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.